molecular formula C6H7N3O3S B1224151 Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate CAS No. 51101-09-8

Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate

Cat. No. B1224151
CAS RN: 51101-09-8
M. Wt: 201.21 g/mol
InChI Key: CVUZWTLCUJJDHG-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate (ETTC) is an organic compound belonging to the heterocyclic family of compounds. It is a colorless solid that is insoluble in water and has a melting point of about 130 °C. ETTC is used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the development of new lab experiments. This article will provide an overview of ETTC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate and its derivatives have been synthesized for various biological studies. For instance, the synthesis of hybrid molecules containing this compound with penicillanic acid or cephalosporanic acid moieties was investigated. These synthesized compounds were tested for their antimicrobial, antilipase, and antiurease activities, revealing significant antimicrobial activity against test microorganisms. Two compounds exhibited antiurease activity, and four displayed antilipase activity (Başoğlu et al., 2013).

Chemical Reactions and Synthesis Methods

The compound has been involved in various chemical reactions to form different derivatives. For example, the reaction of 4,6-Diphenyl-, 6-phenyl-4-p-tolyl-, and 6-styryl-4-phenyl-3-thioxo-5-oxo-2,3,4,5-tetrahydro-1,2,4-triazines with tetra-O-acetyl-α-D-glucopyranosyl bromide led to the formation of corresponding 2-tetra-O-acetyl-B-D-glucopyranosyl derivatives. These chemical reactions are significant for developing new compounds with potential applications (Mansoub et al., 1976).

Potential Antineoplastic Activity

This compound derivatives were synthesized and evaluated for possible antineoplastic activity. The structures of these compounds were confirmed by various spectral studies, but preliminary tests showed that they were inactive against P-388 lymphocytic leukemia (Ibrahim el-SA et al., 1979).

Synthesis of Novel Derivatives

Research has also focused on synthesizing novel derivatives of this compound. For instance, new substituted 4-aryl-8-methyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one and ethyl 4-aryl-6-oxo-2-thioxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a][1,3,5]triazine-7-carboxylate were synthesized. The synthesized compounds exhibited antibacterial activity against E. coli and S. aureus cultures (Quy et al., 2022).

properties

IUPAC Name

ethyl 5-oxo-3-sulfanylidene-2H-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3S/c1-2-12-5(11)3-4(10)7-6(13)9-8-3/h2H2,1H3,(H2,7,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUZWTLCUJJDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372290
Record name Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51101-09-8
Record name 51101-09-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate
Reactant of Route 2
Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate
Reactant of Route 3
Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate
Reactant of Route 5
Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate

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